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Compound of Interest

4-Benzyloxy-2-
Compound Name:

methylphenylboronic acid

cat. No.: B1271526

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR)
data for 4-Benzyloxy-2-methylphenylboronic acid. The information is structured to be a
valuable resource for researchers in organic synthesis, medicinal chemistry, and drug
development, where this compound serves as a versatile building block.

Spectroscopic Data

The following tables summarize the available *H NMR data for 4-Benzyloxy-2-
methylphenylboronic acid. Please note that experimental 13C NMR data for this specific
compound is not readily available in public databases. Therefore, a predicted 3C NMR data
table is provided based on established chemical shift prediction methodologies.

'H NMR Data
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Signal Chemical Shift Multiplicity Integration Assignment
(ppm)

1 ~7.8 1H Ar-H

2 ~7.5-7.3 5H Ar-H (benzyl)
3 ~7.0 1H Ar-H

4 ~6.9 1H Ar-H

5 ~5.1 2H -OCHz2-

6 ~2.5 3H -CHs

7 ~4.5-5.5 2H -B(OH)2

Note: Data is interpreted from the *H NMR spectrum available from ChemicalBook.[1] The

broad singlet for the boronic acid protons (-B(OH)2) can vary in chemical shift and may

exchange with D20.

Carbon Atom

Predicted Chemical Shift (ppm)

C-B ~135
C-0 ~160
C-CHs ~140
C (quaternary) ~120
CH (aromatic) ~130, 115, 112
C (benzyl, quaternary) ~137

CH (benzyl, aromatic)

~128.5, 128, 127.5

-OCH-=-

~70

-CHs

~20

Disclaimer: This is a predicted spectrum. Actual experimental values may vary.
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Experimental Protocols

A standard protocol for acquiring NMR spectra of arylboronic acids is provided below. The
specifics may be adapted based on the available instrumentation and the sample's properties.

General NMR Spectroscopy Protocol

o Sample Preparation: Weigh approximately 5-10 mg of 4-Benzyloxy-2-
methylphenylboronic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent
(e.g., CDCIs, DMSO-ds, or Methanol-d4) in a standard 5 mm NMR tube. Arylboronic acids
can sometimes form oligomers, which may lead to broad signals. Running the NMR in da-
methanol can sometimes help to obtain sharper signals.

 Instrumentation: The spectra are typically recorded on a 400 MHz or 500 MHz NMR
spectrometer.

e 1H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o The number of scans can range from 8 to 64, depending on the sample concentration.

o The chemical shifts are referenced to the residual solvent peak (e.g., CHCIs at 7.26 ppm in
CDCIls).

e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled 3C NMR spectrum.
o Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

o Alarger number of scans (e.g., 1024 or more) is generally required due to the low natural
abundance of 13C.

o The chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16 ppm).
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o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected to obtain the final spectra. Integration of the 1H
NMR signals is performed to determine the relative proton ratios.

Synthesis Workflow

4-Benzyloxy-2-methylphenylboronic acid is a valuable reagent in cross-coupling reactions,
such as the Suzuki-Miyaura coupling. The following diagram illustrates a logical workflow for its
synthesis, which is a key step in the preparation of more complex molecules.

Synthesis Workflow of 4-Benzyloxy-2-methylphenylboronic acid

Starting Material
(e.g., 4-Bromo-3-methylphenol)

:

Protection of Phenol
(e.g., Benzyl bromide, K2COs3)

:

Intermediate
(1-Benzyloxy-4-bromo-2-methylbenzene)

:

Lithiation or Grignard Formation
(e.g., n-BuLi or Mg)

Borylation
(e.g., Triisopropy! borate)

:

Hydrolysis
(e.g., Aqueous acid)

:

Final Product
(4-Benzyloxy-2-methylphenylboronic acid)
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Click to download full resolution via product page
Caption: A representative synthetic pathway for 4-Benzyloxy-2-methylphenylboronic acid.

Molecular Structure and Key NMR Correlations

The diagram below illustrates the chemical structure of 4-Benzyloxy-2-methylphenylboronic
acid and highlights the key proton environments that are distinguished in the *H NMR
spectrum.

Structure and Key *H NMR Correlations

4-Benzyloxy-2-methylphenylboronic acid Key '™H NMR Signals

Aromatic Protons Benzyl Protons Methylene Protons (-OCHz-) Methyl Protons (-CHs) Boronic Acid Protons (-B(OH)z)
(~6.9-7.8 ppm) (~7.3-7.5 ppm) (~5.1 ppm) (~2.5 ppm) (~4.5-5.5 ppm, broad)

Click to download full resolution via product page

Caption: Chemical structure and key proton assignments for 4-Benzyloxy-2-
methylphenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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